molecular formula C17H37N B100302 N,N-Dimethylpentadecylamine CAS No. 17678-60-3

N,N-Dimethylpentadecylamine

Cat. No. B100302
CAS RN: 17678-60-3
M. Wt: 255.5 g/mol
InChI Key: SNHHYQWNNZIBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylpentadecylamine is a chemical compound that is part of a broader class of organic compounds known as amines, which are characterized by the presence of one or more nitrogen atoms typically bonded to alkyl or aryl groups. While the provided papers do not directly discuss N,N-Dimethylpentadecylamine, they do provide insights into the synthesis, structure, and properties of related N,N-dimethyl compounds, which can be extrapolated to understand N,N-Dimethylpentadecylamine.

Synthesis Analysis

The synthesis of N,N-dimethyl compounds can involve various methods, including reductive condensation of amino acids with formaldehyde to produce N,N-dimethyl derivatives of neutral amino acids . Another method includes the reaction of creatinine with primary aliphatic nitro compounds and acetyl chloride to form N,N-dimethylamines . These methods suggest that N,N-Dimethylpentadecylamine could potentially be synthesized through similar reductive amination processes or by reacting pentadecylamine with a suitable dimethylating agent.

Molecular Structure Analysis

The molecular structure of N,N-dimethyl compounds can be complex and is often determined using techniques such as X-ray crystallography or NMR spectroscopy. For example, the structure of an N,N-dimethylamino acid complex was analyzed, revealing a cis-arrangement of substituents around the metal center . While the structure of N,N-Dimethylpentadecylamine is not provided, it can be inferred that it would consist of a pentadecyl chain attached to a nitrogen atom that is further substituted with two methyl groups.

Chemical Reactions Analysis

N,N-dimethyl compounds can participate in various chemical reactions. For instance, N,N-dimethylaminoazobenzene derivatives are used for peptide sequence analysis, indicating that these compounds can react with amino acids to form detectable derivatives . Similarly, N,N-dimethyl compounds can be used as ligands in complex formation or as intermediates in the synthesis of heterocyclic systems . These examples suggest that N,N-Dimethylpentadecylamine could also engage in reactions pertinent to its functional groups, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl compounds can vary widely. For example, the basicity and hydrogen bonding capabilities of N,N-dimethylpiperazine betaines were studied, indicating that these compounds can form strong hydrogen bonds and have measurable pKa values . The spectroscopic properties, such as IR and NMR spectra, provide valuable information about the functional groups present in these compounds . While specific data on N,N-Dimethylpentadecylamine is not available, it can be expected to exhibit properties typical of amines, such as basicity, solubility in organic solvents, and the ability to form hydrogen bonds.

Scientific Research Applications

Hypolipidemic Activity

N,N-Dimethylpentadecylamine and its derivatives have been studied for their hypolipidemic activity. For instance, N,N-Dimethyl-n-octadecylamine borane was found to be an effective hypolipidemic agent in rodents, significantly lowering serum cholesterol and triglyceride levels. This compound works by inhibiting key enzymes in cholesterol and triglyceride pathways in the liver, leading to reduced lipid levels in liver and small intestine tissues. It also increases the rate of cholesterol clearance from the body, mainly through feces, and modulates cholesterol levels in LDL and HDL fractions (Hall et al., 1986). Similarly, a study on the structure-activity relationship of alkyldimethylamine borane derivatives, including N,N-dimethyloctadecyl amine borane, highlighted its potent hypolipidemic activity at specific dosages in rodents (Griffin et al., 1991).

Antimicrobial and Cytolytic Activity

N,N-Dimethyl-1-methyldodecylamine oxide, a compound related to N,N-Dimethylpentadecylamine, demonstrated inhibitory effects on the growth of bacteria, yeast, and filamentous fungi. It also induced lysis of osmotically stabilized protoplasts of Saccharomyces cerevisiae and human erythrocytes, indicating its potential for antimicrobial and cytolytic applications (Takácsová & Šubík, 2008).

Plant Growth Promotion

N,N-Dimethyl-hexadecylamine (DMHDA), a volatile organic compound produced by certain plant growth-promoting rhizobacteria (PGPR), has been found to promote Arabidopsis primary root elongation through cytokinin signaling and the AHK2 receptor. This study revealed that DMHDA affects root growth and lateral root formation in a dose-dependent manner (Vázquez-Chimalhua et al., 2021).

Antitumor Activity

A compound structurally related to N,N-Dimethylpentadecylamine, D-21266 (a heterocyclic alkylphospholipid), exhibited significant antitumor effects in a rodent tumor model. This study highlights the compound's potential as an anticancer agent with a favorable pharmacological and toxicological profile (Hilgard et al., 1997).

properties

IUPAC Name

N,N-dimethylpentadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)3/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHHYQWNNZIBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170190
Record name N,N-Dimethylpentadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylpentadecylamine

CAS RN

17678-60-3
Record name N,N-Dimethyl-1-pentadecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17678-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylpentadecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylpentadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylpentadecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethylpentadecylamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylpentadecylamine
Reactant of Route 3
Reactant of Route 3
N,N-Dimethylpentadecylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Dimethylpentadecylamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-Dimethylpentadecylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Dimethylpentadecylamine

Citations

For This Compound
4
Citations
G Yuan, C Gao, Y Zhang, W Xiong, J Wang… - … Field Exploration and …, 2022 - Springer
Salt-resistant polymer is a functional polymer developed for high-temperature and high-salt reservoirs. The molecular structure and composition are the essential factors that determine …
Number of citations: 0 link.springer.com
H Bauhof, M Wensing - Organic Indoor Air Pollutants: Occurence …, 1999 - books.google.com
A wide range of materials exist for the interiors of cars. These materials vary in their composition as well as in their internal chemical structure. To obtain their necessary and desirable …
Number of citations: 17 books.google.com
M Wensing - Organic Indoor Air Pollutants: Occurrence …, 2009 - Wiley Online Library
Inside air in automobiles is influenced by a large number of different factors. Air pollutants from various sources inside and outside the automobile can effect the inside air composition, …
Number of citations: 9 onlinelibrary.wiley.com
C Henneuse-Boxus, T Pacary - 2003 - books.google.com
This report outlines the key issues regarding emissions from plastics. The report covers emissions from plastics during processing, treatment, storage and end-use. It summarises the …
Number of citations: 28 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.